

# Identifying and mitigating RC-106 off-target effects

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## Compound of Interest

Compound Name: RC-106

Cat. No.: B15617674

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## Technical Support Center: RC-106

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating off-target effects of **RC-106**, a potent and selective kinase inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target profile of **RC-106**?

**RC-106** is a potent, orally available small molecule inhibitor with a primary target profile against the TAM family of receptor tyrosine kinases (TYRO3, AXL, MER) and c-MET.<sup>[1][2]</sup> It also exhibits potent activity as a ROS1 and pan-NTRK inhibitor.<sup>[3][4]</sup> This multi-targeted profile makes it a subject of interest in oncology research, particularly for tumors harboring activating fusions or mutations in these kinases.

Q2: What are the potential sources of **RC-106** off-target effects?

Off-target effects can arise from several factors:

- **Kinase Promiscuity:** Like many kinase inhibitors, **RC-106** may bind to and inhibit kinases with structurally similar ATP-binding pockets to its primary targets.
- **High Concentrations:** Using **RC-106** at concentrations significantly above its on-target IC50 values can lead to the engagement of lower-affinity off-targets.

- **Metabolites:** The metabolites of **RC-106**, formed in vitro or in vivo, may have their own unique off-target profiles.
- **Cellular Context:** The expression levels of on- and off-target kinases can vary between different cell lines and tissues, influencing the observed effects.

Q3: How can I computationally predict potential off-target effects of **RC-106**?

Before starting wet-lab experiments, computational methods can provide a preliminary assessment of potential off-target liabilities.<sup>[5][6][7]</sup> These approaches include:

- **Sequence and Structural Similarity Analysis:** Comparing the amino acid sequence and crystal structure of the primary targets with other kinases can identify those with high homology, suggesting a potential for off-target binding.
- **Molecular Docking and Simulation:** In silico docking of **RC-106** into the ATP-binding pockets of a panel of kinases can predict binding affinities and identify potential off-targets.
- **Pharmacophore Modeling:** Building a pharmacophore model based on the known interactions of **RC-106** with its primary targets can be used to screen databases for other proteins that may interact with the compound.
- **Machine Learning-Based Approaches:** Utilizing algorithms trained on large datasets of compound-target interactions can predict the probability of **RC-106** binding to a wide range of proteins.<sup>[6][7]</sup>

## Troubleshooting Guides

### Issue 1: Unexpected Phenotype Observed in RC-106 Treated Cells

You are observing a cellular phenotype (e.g., unexpected toxicity, altered morphology, changes in a signaling pathway) that is inconsistent with the known on-target effects of **RC-106**.

Troubleshooting Steps:

- **Confirm On-Target Engagement:** First, verify that **RC-106** is engaging its intended targets in your experimental system. This can be done by assessing the phosphorylation status of

direct downstream effectors of TAM kinases, c-MET, ROS1, or NTRK. A western blot for p-AKT or p-ERK can be a starting point.[\[1\]](#)

- **Dose-Response Analysis:** Perform a dose-response experiment to determine if the unexpected phenotype is only observed at high concentrations of **RC-106**. Off-target effects are often more pronounced at higher doses.
- **Use a Structurally Unrelated Inhibitor:** If possible, use another inhibitor with the same on-target profile but a different chemical scaffold. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of **RC-106**.
- **Perform a Kinase Panel Screen:** A broad in vitro kinase screen is a direct way to identify off-target kinases. The results can provide a "hit list" of potential off-targets that can be further investigated in your cellular model.
- **Proteomic and Transcriptomic Profiling:** Techniques like phosphoproteomics, proteomics (e.g., using protein arrays), and RNA sequencing can provide an unbiased view of the global cellular changes induced by **RC-106**, helping to identify affected pathways.[\[8\]](#)

## Issue 2: In Vivo Efficacy Does Not Correlate with In Vitro On-Target Potency

**RC-106** shows potent on-target activity in your cell-based assays, but the in vivo anti-tumor efficacy is greater or different than expected, suggesting engagement of other pathways.

### Troubleshooting Steps:

- **Investigate the Tumor Microenvironment (TME):** The in vivo effects of **RC-106** may be mediated through its impact on the TME. For example, inhibition of TAM kinases on immune cells like macrophages and dendritic cells can modulate the immune response.[\[2\]](#)
- **Immunophenotyping:** Perform immunophenotyping of the tumor and spleen from **RC-106**-treated animals using flow cytometry or immunohistochemistry. Look for changes in immune cell populations, such as an increase in CD8+ T cells or a shift in macrophage polarization from M2 to M1.[\[2\]](#)

- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the drug concentrations achieved in the tumor tissue are sufficient to engage the intended targets. Also, consider that drug metabolites may have different target profiles and contribute to the overall in vivo effect.
- Use Immunodeficient Animal Models: To test the contribution of the immune system to the anti-tumor activity of **RC-106**, conduct efficacy studies in immunodeficient mice (e.g., nude or SCID). A reduction in efficacy in these models would suggest an immune-mediated component of the drug's action.[\[2\]](#)

## Data Presentation

Table 1: Illustrative Kinase Selectivity Profile of **RC-106**

Kinase Target	IC50 (nM)	Target Class
AXL	1.2	On-Target (TAM)
MER	2.5	On-Target (TAM)
TYRO3	3.1	On-Target (TAM)
c-MET	5.4	On-Target
ROS1	0.8	On-Target
NTRK1	1.5	On-Target (pan-NTRK)
NTRK2	1.8	On-Target (pan-NTRK)
NTRK3	1.6	On-Target (pan-NTRK)
LCK	150	Off-Target
SRC	220	Off-Target
VEGFR2	350	Off-Target
EGFR	>1000	Off-Target

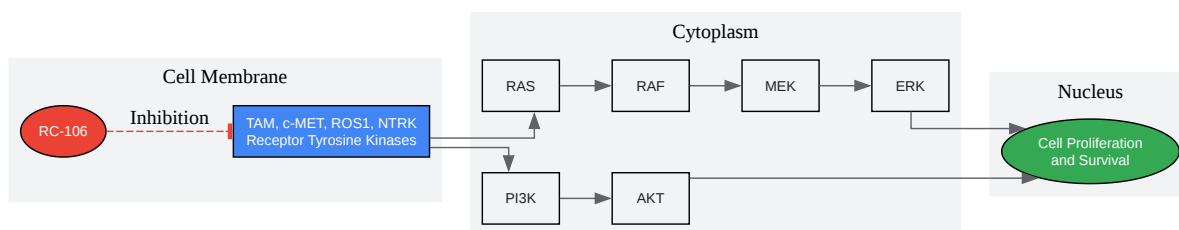
This table presents hypothetical data for illustrative purposes.

## Experimental Protocols

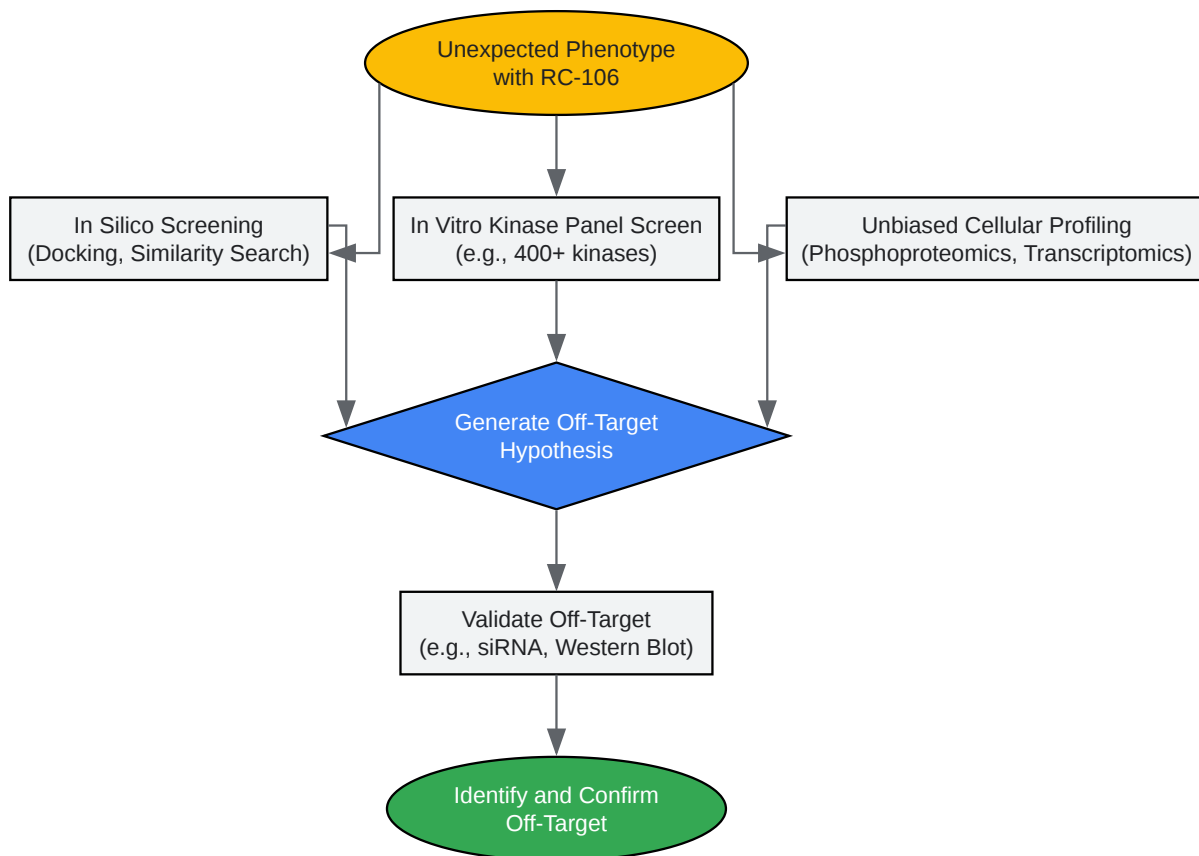
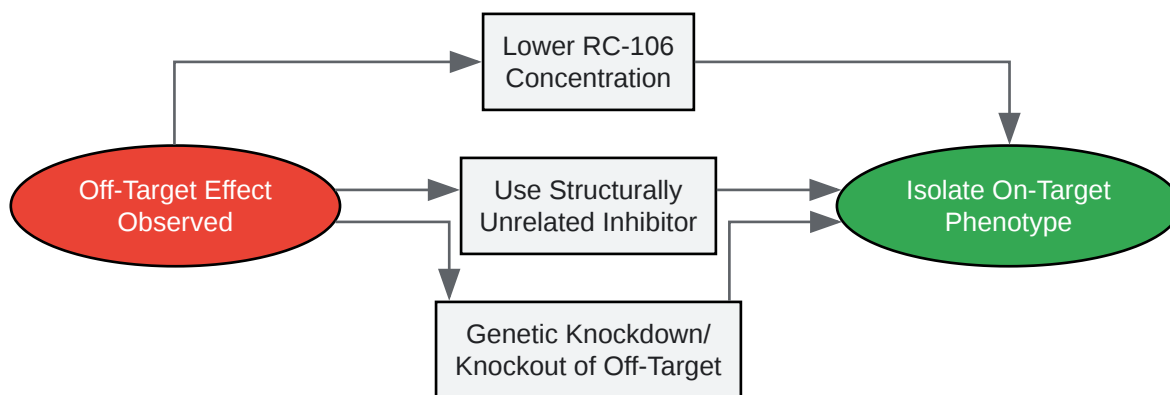
## Protocol 1: Western Blot for On-Target Engagement

- **Cell Culture and Treatment:** Plate cells and allow them to adhere overnight. The next day, treat with a dose range of **RC-106** (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2 hours).
- **Cell Lysis:** Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-AXL, total AXL, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
- **Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

## Visualizations



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Caption: On-target signaling pathways of **RC-106**.[Click to download full resolution via product page](#)Caption: Workflow for identifying **RC-106** off-target effects.

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Caption: Logic diagram for mitigating **RC-106** off-target effects.

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Address: 3281 E Guasti Rd  
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